An In-Depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity of 1-Methyl-2-oxopyrrolidine-3-sulfonamide
An In-Depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity of 1-Methyl-2-oxopyrrolidine-3-sulfonamide
Introduction: Navigating the Data Gap for a Novel Compound
1-Methyl-2-oxopyrrolidine-3-sulfonamide is a novel chemical entity with potential applications in research and development. As with any new compound, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of researchers and for guiding its development trajectory. This technical guide addresses the current landscape of knowledge regarding 1-Methyl-2-oxopyrrolidine-3-sulfonamide, acknowledging a significant data gap in publicly available safety and toxicity information.
In the absence of a comprehensive Safety Data Sheet (SDS) and empirical toxicological studies for this specific molecule, this guide adopts a predictive and strategic approach. By leveraging Structure-Activity Relationship (SAR) principles, we will infer a potential hazard profile based on its structural components: the 1-methyl-2-oxopyrrolidine core, analogous to the well-characterized industrial solvent 1-Methyl-2-pyrrolidinone (NMP), and the sulfonamide functional group, a common moiety in various pharmaceuticals.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential risks associated with 1-Methyl-2-oxopyrrolidine-3-sulfonamide. It further outlines a comprehensive, tiered strategy for the experimental determination of its toxicological properties, in alignment with internationally recognized guidelines. The ultimate goal is to equip scientific professionals with the necessary insights to handle this compound with appropriate caution and to design the requisite studies for a definitive safety assessment.
Part 1: Physicochemical Properties and Predicted Hazard Profile
A foundational step in assessing the toxicology of a novel compound is to analyze its chemical identity and predict its behavior based on its structure.
Chemical Identity
A clear identification of the compound is the cornerstone of any safety assessment. The known properties of 1-Methyl-2-oxopyrrolidine-3-sulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-oxopyrrolidine-3-sulfonamide | - |
| CAS Number | 1599131-44-8 | Sigma-Aldrich |
| Molecular Formula | C₅H₁₀N₂O₃S | - |
| Molecular Weight | 178.21 g/mol | Sigma-Aldrich |
| Chemical Structure | ![]() | - |
Structural Analysis and Predictive Toxicology (Structure-Activity Relationship - SAR)
The principle of SAR posits that the biological activity of a chemical is directly related to its molecular structure.[2][3][4][5][6] By dissecting 1-Methyl-2-oxopyrrolidine-3-sulfonamide into its core components, we can make informed predictions about its potential toxicological profile.
Caption: Structural relationship between the target compound and its analogs, leading to predicted toxicological endpoints.
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The 1-Methyl-2-oxopyrrolidine Core: This core structure is shared with 1-Methyl-2-pyrrolidinone (NMP), a widely used solvent with a well-documented toxicity profile. NMP is classified as a substance that may damage the unborn child and causes serious eye and skin irritation. Given the structural similarity, it is prudent to hypothesize that 1-Methyl-2-oxopyrrolidine-3-sulfonamide may exhibit similar reproductive and developmental toxicity, as well as irritant properties.
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The Sulfonamide Moiety: The sulfonamide group is a key functional group in many antibacterial drugs.[1] While conferring therapeutic effects, this moiety is also associated with a range of adverse effects, most notably hypersensitivity reactions, which can manifest as skin rashes and fever.[7][8][9] In some cases, sulfonamides have also been linked to renal toxicity due to their potential to crystallize in the urine.[7]
Overall Predicted Hazard Profile
Based on this SAR analysis, the following table summarizes the predicted hazard profile for 1-Methyl-2-oxopyrrolidine-3-sulfonamide. It must be emphasized that these are predictions and require experimental verification.
| Hazard Class | Predicted Hazard | Basis of Prediction |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | General precaution for novel chemical entities. |
| Skin Corrosion/Irritation | Predicted to be a skin irritant. | Structural similarity to NMP. |
| Eye Damage/Irritation | Predicted to cause serious eye irritation. | Structural similarity to NMP. |
| Sensitization | May cause an allergic skin reaction. | Presence of the sulfonamide moiety.[7][8][9] |
| Germ Cell Mutagenicity | Insufficient data for prediction. Experimental testing is required. | - |
| Carcinogenicity | Insufficient data for prediction. Experimental testing is required. | - |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Structural similarity to NMP. |
| STOT - Single Exposure | May cause respiratory irritation. | General property of fine powders or volatile compounds. |
| STOT - Repeated Exposure | Insufficient data for prediction. Experimental testing is required. | - |
| Aspiration Hazard | Not predicted to be an aspiration hazard based on likely physical state (solid). | - |
Part 2: Crafting a GHS-Compliant Safety Data Sheet (SDS)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[10][11][12][13] An SDS is a comprehensive, 16-section document that is a critical component of this system.[11][12][13][14]
The 16 Sections of a GHS SDS
A GHS-compliant SDS must contain the following 16 sections, presented in a specific order:[11][12][13][14]
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Identification
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Hazard(s) Identification
-
Composition/Information on Ingredients
-
First-Aid Measures
-
Fire-Fighting Measures
-
Accidental Release Measures
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Handling and Storage
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Exposure Controls/Personal Protection
-
Physical and Chemical Properties
-
Stability and Reactivity
-
Toxicological Information
-
Ecological Information
-
Disposal Considerations
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Transport Information
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Regulatory Information
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Other Information
A Provisional SDS Framework for 1-Methyl-2-oxopyrrolidine-3-sulfonamide
The following table outlines the essential information that would populate an SDS for this compound, with the explicit understanding that all hazard classifications and toxicological data are provisional and subject to change upon experimental validation.
| Section | Provisional Information (Requires Experimental Verification) |
| 1. Identification | Product Name: 1-Methyl-2-oxopyrrolidine-3-sulfonamide, CAS: 1599131-44-8. Recommended use: For research and development purposes only. |
| 2. Hazard(s) Identification | Predicted GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, Repr. 2, Skin Sens. 1. Signal Word: Warning. Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. Precautionary Statements: Obtain special instructions before use. Wear protective gloves/eye protection. Avoid breathing dust. |
| 3. Composition/Information | Substance: 1-Methyl-2-oxopyrrolidine-3-sulfonamide. Purity: >95% (or as specified by supplier). |
| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. |
| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Specific Hazards: Emits toxic fumes (oxides of carbon, nitrogen, and sulfur) under fire conditions. |
| 6. Accidental Release Measures | Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| 7. Handling and Storage | Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Storage: Keep container tightly closed in a dry and well-ventilated place. Store locked up. |
| 8. Exposure Controls/PPE | Engineering Controls: Use a chemical fume hood. Personal Protective Equipment (PPE): Safety glasses with side-shields, appropriate chemical-resistant gloves (e.g., nitrile rubber), lab coat. Respiratory protection may be needed for handling large quantities or in poorly ventilated areas. |
| 9. Physical & Chemical Properties | Appearance: Solid (predicted). Odor: No data available. pH: No data available. Melting/Freezing Point: No data available. Boiling Point: No data available. Solubility: No data available. |
| 10. Stability and Reactivity | Reactivity: No data available. Chemical Stability: Stable under recommended storage conditions. Conditions to Avoid: No data available. Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Oxides of carbon, nitrogen, and sulfur. |
| 11. Toxicological Information | Acute Toxicity: No data available. Skin Corrosion/Irritation: Predicted to be irritating. Serious Eye Damage/Irritation: Predicted to be irritating. Respiratory or Skin Sensitization: Predicted to be a skin sensitizer. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: Suspected of damaging fertility or the unborn child (based on SAR). STOT-Single/Repeated Exposure: No data available. |
| 12. Ecological Information | Toxicity: No data available. Persistence and Degradability: No data available. Bioaccumulative Potential: No data available. Mobility in Soil: No data available. |
| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |
| 14. Transport Information | Not regulated as a dangerous good (provisional, pending data). |
| 15. Regulatory Information | To be determined based on experimental data and local regulations. |
| 16. Other Information | Date of Preparation: February 15, 2026. Disclaimer: This SDS is based on predictive data and is for informational purposes only. A complete and accurate SDS can only be generated after thorough experimental testing. |
Part 3: A Comprehensive Toxicological Testing Strategy
To move from a predicted hazard profile to a definitive one, a systematic and tiered experimental approach is essential. The following strategy is based on internationally accepted OECD Guidelines for the Testing of Chemicals, which ensures data quality and regulatory acceptance.[15][16][17][18]
Workflow for Toxicological Assessment
A logical, stepwise progression of testing is crucial to characterize the toxicological profile of a new chemical entity efficiently.
Caption: A tiered workflow for the comprehensive toxicological assessment of a novel chemical.
Acute Toxicity Assessment
The initial step is to determine the potential for toxicity after a single dose.
-
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [19]
-
Objective: To determine the median lethal dose (LD50) of the substance when administered orally.
-
Test System: Typically, female rats are used as they are often slightly more sensitive.
-
Procedure:
-
A single animal is dosed at a starting dose level (e.g., 300 mg/kg, based on SAR).
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until stopping criteria are met, typically after 4-5 animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.
-
Data Analysis: The LD50 and its confidence interval are calculated using specialized software.
-
Irritation and Sensitization Studies
These in vitro tests are crucial for assessing local tissue reactions and have largely replaced traditional animal tests.
-
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)
-
Objective: To assess the potential of the substance to cause skin irritation.
-
Test System: A commercially available 3D model of human epidermis.
-
Procedure:
-
The test substance is applied topically to the surface of the tissue.
-
After a defined exposure period (e.g., 60 minutes), the substance is washed off.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint: Cell viability is measured using the MTT assay.[20] A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.
-
Genotoxicity and Mutagenicity Assessment
A battery of tests is required to assess the potential of a substance to cause genetic damage.[21][22][23][24]
Caption: Standard battery of tests for assessing the genotoxic potential of a chemical.
-
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471) [21]
-
Objective: To detect gene mutations (point mutations) induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).[24]
-
The bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
-
Endpoint: Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Repeated Dose Toxicity
This type of study provides information on the effects of repeated exposure and helps identify target organs.
-
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Objective: To assess the cumulative toxic effects of the substance over a 28-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Test System: Rats, typically 5 males and 5 females per dose group.
-
Procedure:
-
The substance is administered daily by oral gavage for 28 days at three or more dose levels, plus a control group.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
-
Endpoints: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of key organs is performed.
-
Developmental and Reproductive Toxicity (DART)
Given the structural alerts from NMP, assessing DART is a high priority.[25][26][27][28]
-
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421) [29]
-
Objective: To provide initial information on the potential effects on male and female reproductive performance and on the development of offspring.
-
Test System: Rats, typically 10 males and 10 females per dose group.
-
Procedure:
-
Males are dosed for two weeks before mating, during mating, and until termination.
-
Females are dosed for two weeks before mating, during mating, during gestation, and through lactation day 13.
-
Animals are mated, and pregnant females are allowed to litter and nurse their pups.
-
-
Endpoints: Observations include mating performance, fertility, gestation length, litter size, pup viability, and pup growth. A necropsy is performed on all adult animals and pups. If significant effects are observed, a more extensive one- or two-generation study (e.g., OECD 414 or 443) may be warranted.
-
Conclusion: A Path Forward to Definitive Safety Assessment
1-Methyl-2-oxopyrrolidine-3-sulfonamide represents a chemical entity with a notable absence of public safety and toxicity data. This guide has provided a predictive hazard profile based on robust Structure-Activity Relationship principles, highlighting potential concerns related to reproductive toxicity and skin/eye irritation, stemming from its structural similarity to NMP, and potential for hypersensitivity from its sulfonamide moiety.
However, these predictions are not a substitute for empirical data. The comprehensive, tiered testing strategy outlined herein, rooted in internationally validated OECD guidelines, provides a clear and scientifically sound roadmap for definitively characterizing the toxicological profile of this compound. For researchers and drug development professionals, adhering to such a strategy is not only a matter of due diligence but a critical step in ensuring laboratory safety, meeting regulatory requirements, and making informed decisions about the future development of 1-Methyl-2-oxopyrrolidine-3-sulfonamide. The path from a novel molecule to a well-understood substance is paved with rigorous, systematic, and transparent safety assessment.
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